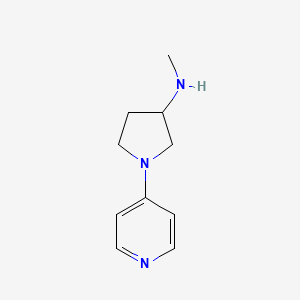

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine

Description

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine is a heterocyclic amine featuring a pyrrolidine ring substituted with a pyridin-4-yl group at position 1 and a methylamine moiety at position 2.

Properties

IUPAC Name |

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-11-9-4-7-13(8-9)10-2-5-12-6-3-10/h2-3,5-6,9,11H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEBPXBVBQDKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-methyl-1-pyridin-4-ylpyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common synthetic route includes the reaction of N-methylpyrrolidine with 4-bromopyridine under specific conditions to form the desired compound. Industrial production methods may involve microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency .

Chemical Reactions Analysis

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic effects.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-methyl-1-pyridin-4-ylpyrrolidin-3-amine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Pyridine vs. Pyrimidine/Pyrazole : The target compound and feature pyridine rings, whereas and incorporate pyrazole or pyrimidine cores. Pyrimidine/pyrazole systems may enhance π-π stacking or hydrogen bonding compared to pyridine .

- Amine Substituents: The dimethylamino group in increases steric bulk and basicity compared to the methylamine in the target compound.

Physicochemical and Spectral Properties

Property Trends :

- Melting Points : Pyrazole derivatives () exhibit higher melting points (104–107°C) compared to pyrrolidine-pyridine hybrids (estimated 90–110°C), likely due to crystal packing differences.

- NMR Signatures : Pyridine protons resonate near δ 8.5–8.9 in all compounds, while methyl groups appear at δ 2.2–2.6 .

Biological Activity

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine (also referred to as compound B2819925) is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by case studies and research findings.

Structural Characteristics

This compound features a pyrrolidine ring substituted with a pyridine moiety. The presence of the methyl group at the nitrogen position enhances its lipophilicity and influences its interaction with biological targets. The compound's structure allows it to explore various pharmacophore spaces due to the sp³-hybridization of the pyrrolidine ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Cytochrome P450 Modulation : It has been shown to affect the cytochrome P450 enzyme system, which plays a critical role in drug metabolism. This modulation can lead to altered metabolic pathways, impacting the pharmacokinetics of co-administered drugs.

- Receptor Interactions : The compound exhibits potential neuroactive properties, suggesting interactions with neurotransmitter receptors. Its binding profile indicates possible applications in treating neurological disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structural features:

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed due to lipophilicity |

| Distribution | Distributed widely in tissues; potential for CNS penetration |

| Metabolism | Metabolized primarily by cytochrome P450 enzymes |

| Elimination | Excreted via urine; half-life dependent on metabolic rate |

The introduction of heteroatoms in the molecule enhances its physicochemical properties, optimizing ADME (absorption, distribution, metabolism, and excretion) profiles for drug candidates.

Biological Activity and Therapeutic Potential

Research has indicated that this compound may have applications in various therapeutic areas:

- Neuropharmacology : Its potential neuroactive properties suggest efficacy in treating conditions such as depression and anxiety disorders. For instance, studies have shown that compounds with similar structures exhibit kappa-opioid receptor antagonism, which is linked to mood regulation.

- Cancer Research : The compound's ability to modulate enzyme activity may also play a role in cancer treatment strategies. It has been noted that similar pyrrolidine derivatives can inhibit key signaling pathways involved in tumor growth and survival .

- Metabolic Regulation : The unique binding profile allows for selective interaction with metabolic pathways, indicating potential use in managing metabolic disorders.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Kappa-opioid Receptor Studies : Research demonstrated that kappa-opioid receptor antagonists showed significant effects on behavior in animal models, indicating potential for developing treatments for addiction and mood disorders .

- Cancer Cell Line Inhibition : In vitro studies have shown that related compounds exhibit antiproliferative effects on human cancer cell lines, suggesting that N-methyl derivatives may also possess similar properties .

Q & A

Q. What are the standard synthetic routes for N-methyl-1-pyridin-4-ylpyrrolidin-3-amine, and how are reaction conditions optimized?

The synthesis typically involves coupling pyridine derivatives with pyrrolidine precursors. For example, copper-catalyzed cross-coupling reactions (e.g., using CuBr) with cesium carbonate as a base under reflux in polar aprotic solvents like DMSO can yield the target compound. Optimization includes varying catalysts (e.g., Pd vs. Cu), reaction temperatures (35–100°C), and solvent systems (DMF, toluene) to improve yields. Low yields (~17.9%) reported in analogous syntheses highlight the need for iterative optimization, such as adjusting stoichiometry or employing microwave-assisted techniques .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, δ 8.87 ppm (pyridine protons) and δ 2.3–3.5 ppm (pyrrolidine methyl groups) are diagnostic .

- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., m/z 215 [M+H]+) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the pyrrolidine ring .

- Column Chromatography : Purification using gradients (e.g., 0–100% ethyl acetate/hexane) to isolate isomers or byproducts .

Q. How do researchers validate the purity and stability of this compound under storage conditions?

Purity is assessed via HPLC (≥95% by area normalization) and melting point analysis (e.g., 104–107°C). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Recrystallization in ethanol or acetonitrile improves stability by removing hygroscopic impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or pharmacological interactions of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates binding to targets like GPCRs or kinases, using crystallographic data (PDB IDs) to validate poses. For example, the pyridine ring’s electron-withdrawing effects may enhance binding to hydrophobic enzyme pockets .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., NMR vs. DFT-predicted shifts)?

Discrepancies arise from solvent effects or dynamic processes (e.g., ring puckering). Solutions include:

- Dynamic NMR : Variable-temperature studies to detect conformational exchange.

- Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT to match experimental solvent environments.

- Cross-Validation : Compare with structurally analogous compounds (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) to identify systematic errors .

Q. How is regioselectivity controlled during functionalization of the pyridine or pyrrolidine rings?

Directing groups (e.g., nitro, methyl) on pyridine dictate electrophilic substitution sites. For pyrrolidine, steric effects from the N-methyl group influence nucleophilic attack positions. Catalytic systems like Pd/dppf enhance selectivity in C–N coupling reactions. Competition experiments with deuterated analogs quantify kinetic vs. thermodynamic control .

Q. What in vitro bioassays are suitable for evaluating this compound’s neuroprotective or anticancer potential?

- MTT Assay : Test cytotoxicity in neuronal (SH-SY5Y) or cancer (HeLa) cell lines.

- ROS Scavenging : Fluorometric probes (DCFH-DA) measure oxidative stress reduction.

- Kinase Inhibition : ELISA-based screens for IC determination against EGFR or Aurora kinases.

Positive controls (e.g., cisplatin for anticancer assays) and dose-response curves (1–100 µM) ensure reproducibility .

Q. How can reaction yields be improved in large-scale syntheses while minimizing byproducts?

- Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions.

- Design of Experiments (DoE) : Multi-variable analysis (e.g., pH, temperature) identifies optimal conditions.

- Catalyst Recycling : Immobilized Cu nanoparticles on silica reduce metal leaching.

Patented protocols for analogous amines report >80% yields using these strategies .

Methodological Considerations

- Data Reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring speed) to mitigate batch variability.

- Stereochemical Analysis : Use chiral HPLC or Mosher’s method to resolve enantiomers, critical for structure-activity studies .

- Safety Protocols : Follow SDS guidelines (e.g., PPE, fume hoods) due to compound toxicity (LD data pending) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.